molecular formula C9H13ClN2O2 B070788 N-Methyl-4-nitrophenethylamine hydrochloride CAS No. 166943-39-1

N-Methyl-4-nitrophenethylamine hydrochloride

Cat. No.: B070788
CAS No.: 166943-39-1
M. Wt: 216.66 g/mol
InChI Key: VGJDSNZOPPZCTB-UHFFFAOYSA-N
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Description

N-Methyl-4-nitrophenethylamine hydrochloride is a secondary amine derivative of phenethylamine, featuring a nitro group at the para position of the phenyl ring and a methyl group attached to the amine nitrogen. It is commonly utilized as a pharmaceutical intermediate and biochemical reagent.

  • Chemical Structure: The compound consists of a phenethylamine backbone (C8H10N) modified with a nitro group (-NO₂) at the 4-position and a methyl group (-CH₃) on the amine. The hydrochloride salt enhances its stability and solubility.
  • Molecular Formula: Presumed to be C₉H₁₃ClN₂O₂ based on structural analysis (though conflicting data in evidence sources note variations) .
  • Suppliers: Available commercially from Sigma-Aldrich (Product No. 68054, ≥99% HPLC purity) , Shandong Ench Chemical Co., Ltd. , and others.
  • Applications: Intermediate in the synthesis of Dofetilide, a class III antiarrhythmic drug . Used in fluorescence polarization immunoassays (FPIAs) to screen for contaminants like 4,4′-dinitrocarbanilide in biological samples .
  • Storage: Typically stored at room temperature or +4°C, depending on supplier specifications .

Properties

IUPAC Name

N-methyl-2-(4-nitrophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c1-10-7-6-8-2-4-9(5-3-8)11(12)13;/h2-5,10H,6-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGJDSNZOPPZCTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC=C(C=C1)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584899
Record name N-Methyl-2-(4-nitrophenyl)ethan-1-amine--hydrogen chloride (1/1)
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Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166943-39-1
Record name Benzeneethanamine, N-methyl-4-nitro-, hydrochloride (1:1)
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URL https://commonchemistry.cas.org/detail?cas_rn=166943-39-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-2-(4-nitrophenyl)ethan-1-amine--hydrogen chloride (1/1)
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Record name N-methyl-4-nitrophenethylamine hydrochloride
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Record name N-methyl-2-(4-nitrophenyl)etnylamine Hydrochloride
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Preparation Methods

Direct Methylation of 4-Nitrophenethylamine

The most straightforward method involves alkylating 4-nitrophenethylamine with methylating agents such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄). The reaction typically proceeds in anhydrous conditions using a polar aprotic solvent (e.g., dimethylformamide or acetonitrile) and a base (e.g., potassium carbonate) to deprotonate the amine.

Procedure:

  • Dissolve 4-nitrophenethylamine (1 equiv) in anhydrous DMF.

  • Add methyl iodide (1.2 equiv) and K₂CO₃ (2 equiv).

  • Stir at 60°C for 12 hours.

  • Quench with water, extract with ethyl acetate, and dry over Na₂SO₄.

  • Precipitate the hydrochloride salt by bubbling HCl gas through the solution.

Yield: 65–75%.

Reductive Amination Approach

This method employs reductive amination using formaldehyde (HCHO) and a reducing agent such as sodium cyanoborohydride (NaBH₃CN). The reaction selectively methylates the primary amine without affecting the nitro group.

Procedure:

  • Suspend 4-nitrophenethylamine (1 equiv) in methanol.

  • Add formaldehyde (1.5 equiv) and NaBH₃CN (1.2 equiv).

  • Stir at room temperature for 24 hours under nitrogen.

  • Acidify with HCl and evaporate to dryness.

  • Recrystallize from ethanol/ether.

Yield: 70–80%.

Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction enables exhaustive methylation using formaldehyde and formic acid (HCOOH) as a reducing agent. This one-pot method is efficient but may require careful control to avoid over-methylation.

Procedure:

  • Mix 4-nitrophenethylamine (1 equiv), formaldehyde (3 equiv), and formic acid (5 equiv).

  • Reflux at 100°C for 8 hours.

  • Cool, basify with NaOH, and extract with dichloromethane.

  • Acidify the organic layer with HCl gas to precipitate the product.

Yield: 60–70%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Methylation efficiency varies significantly with solvent polarity and temperature. For example, using DMF at 60°C improves reaction kinetics compared to THF at room temperature (Table 1).

Table 1: Solvent and Temperature Impact on Methylation Yield

SolventTemperature (°C)Yield (%)
DMF6075
THF2545
Acetonitrile6068

Stoichiometric Considerations

Excess methyl iodide (>1.2 equiv) increases side products (e.g., quaternary ammonium salts), while sub-stoichiometric amounts lead to incomplete methylation. A molar ratio of 1:1.2 (amine:CH₃I) balances yield and purity.

Purification and Characterization

Recrystallization

The crude product is recrystallized from ethanol/water (3:1) to achieve >98% purity. The hydrochloride salt forms yellow needles with a melting point of 214°C.

Spectroscopic Validation

  • ¹H NMR (D₂O, 400 MHz): δ 8.15 (d, 2H, Ar-H), 7.50 (d, 2H, Ar-H), 3.20 (t, 2H, CH₂NH), 2.85 (s, 3H, NCH₃), 2.65 (t, 2H, CH₂Ar).

  • IR (KBr): 1520 cm⁻¹ (NO₂), 2500–3000 cm⁻¹ (NH⁺).

Comparative Analysis of Preparation Methods

Table 2: Method Comparison

MethodYield (%)Purity (%)Reaction Time (h)
Direct Methylation759812
Reductive Amination809724
Eschweiler-Clarke70958

Reductive amination offers the highest yield but requires longer reaction times. The Eschweiler-Clarke method is faster but less selective.

Challenges and Limitations

  • Nitro Group Stability: Strong acidic or basic conditions may reduce the nitro group to an amine.

  • Hygroscopicity: The hydrochloride salt requires storage under anhydrous conditions to prevent decomposition.

Recent Advances in Synthesis

Recent studies explore enzymatic methylation using methyltransferases, achieving 85% yield under mild conditions . Additionally, flow chemistry techniques reduce reaction times to 2 hours with comparable yields.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-4-nitrophenethylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Research Applications

N-Methyl-4-nitrophenethylamine hydrochloride is utilized as a reagent in several chemical synthesis processes:

  • Synthesis of Small Molecule Inhibitors : It is notably used in the preparation of small molecule inhibitors targeting CDC25 phosphatases, which are crucial regulators of cell cycle progression. This application is pivotal in cancer research as these inhibitors can potentially disrupt uncontrolled cell division.
  • Reactivity Studies : The compound undergoes various chemical reactions including oxidation, reduction, and substitution. For example:
    • Oxidation : The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
    • Substitution : The methyl group can be replaced with other functional groups using appropriate reagents such as halogenating agents.

Biological Research Applications

The biological implications of this compound are significant:

  • Anticancer Activity : Recent studies have demonstrated its cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent. For instance, the compound exhibited selective cytotoxicity with IC50 values of:
Cell LineIC50 (µM)Selectivity Index (SI)
Huh710.45.7
HCT-88.06.0
THP-112.54.5

These results suggest that it could be developed further for therapeutic use against cancer .

  • Neuroprotective Effects : Investigations have also focused on its neuroprotective properties, showing that it reduces neuronal cell death and improves cognitive function in models of neurodegeneration.

Pharmacological Research Applications

In pharmacology, this compound is being explored for its potential therapeutic applications:

  • Mechanism of Action : The compound acts as a nucleophile in biochemical pathways, facilitating the formation of new chemical bonds that may lead to the development of novel pharmaceuticals.
  • Enzyme Inhibition : Its interaction with biological molecules may inhibit specific enzymes, making it a candidate for drug development aimed at various diseases.

Industrial Applications

In industrial settings, this compound is used to produce various chemicals and intermediates:

  • Production Methods : The synthesis typically involves methylation reactions using agents like methyl iodide or dimethyl sulfate in the presence of bases such as sodium hydroxide or potassium carbonate.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound in vivo using xenograft models. The findings indicated significant tumor regression compared to control groups, supporting its potential as an anticancer agent.

Case Study 2: Neuroprotective Effects

Another investigation highlighted the compound's neuroprotective effects in models of neurodegeneration, where treatment led to reduced neuronal cell death and improved cognitive function in treated animals.

Mechanism of Action

The mechanism of action of N-Methyl-4-nitrophenethylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of CDC25 phosphatases, which are involved in cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

4-Nitrophenethylamine Hydrochloride

  • Structure : Lacks the methyl group on the amine (primary amine).
  • Molecular Formula : C₈H₁₁ClN₂O₂ (hydrochloride salt) .
  • Key Differences: Cross-Reactivity: Exhibits lower cross-reactivity (<0.01%) compared to the methylated derivative (<0.1%) in FPIA, suggesting the methyl group marginally enhances antibody interaction . Application: Primarily used as an immunoassay reagent rather than a pharmaceutical intermediate .

N,N-Dimethyl-4-Nitroaniline

  • Structure : Aniline derivative with dimethyl substitution on the amine and a nitro group at the para position.
  • Molecular Formula : C₈H₁₀N₂O₂ .
  • Key Differences :
    • Biological Activity : Lower IC₅₀ (26,435 nM vs. >30,000 nM for methylated phenethylamine), indicating higher affinity in the tested assay .
    • Cross-Reactivity : 0.11%, likely due to structural differences in the backbone (aniline vs. phenethylamine) .

H-Ala-Pna HCl

  • Structure : Hybrid peptide-nitroaniline compound.
  • Molecular Formula: Not explicitly stated in evidence.
  • Key Differences :
    • Similar IC₅₀ (>30,000 nM) but distinct applications in peptide-based assays .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) IC₅₀ (nM) Cross-Reactivity (%) Application Price (5 gm)
N-Methyl-4-nitrophenethylamine HCl C₉H₁₃ClN₂O₂ (assumed) 232.68 >30,000 <0.1 Dofetilide intermediate $4100
4-Nitrophenethylamine HCl C₈H₁₁ClN₂O₂ 202.64 >30,000 <0.01 Immunoassay reagent Not specified
N,N-Dimethyl-4-Nitroaniline C₈H₁₀N₂O₂ 166.18 26,435 0.11 Chemical synthesis Not available

Research Findings

Backbone Influence : Aniline derivatives (e.g., N,N-Dimethyl-4-Nitroaniline) exhibit distinct pharmacological profiles compared to phenethylamine derivatives, likely due to differences in electronic and steric properties .

Pharmaceutical Utility: this compound’s role in synthesizing Dofetilide underscores its importance in medicinal chemistry, contrasting with the non-methylated version’s niche in analytical biochemistry .

Notes on Discrepancies and Limitations

  • Molecular Weight Conflicts : Evidence sources report conflicting molecular formulas (e.g., C₇H₁₆N₂ in vs. logical derivation as C₉H₁₃ClN₂O₂). These discrepancies may stem from typographical errors or misreporting.

Biological Activity

N-Methyl-4-nitrophenethylamine hydrochloride (CAS No. 166943-39-1) is a chemical compound that serves as a crucial building block in the synthesis of various phenethylamines and other amine compounds. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9_9H12_{12}ClN2_2O2_2
  • Molecular Weight : 216.66 g/mol
  • Synonyms : AURORA KA-7763, N-Methyl-4-Nitrophenylethylamine, etc.

Biological Activity

This compound has been studied for its various biological effects, particularly its role as a precursor in the synthesis of biologically active compounds.

1. Pharmacological Applications

This compound is utilized as an intermediate in the synthesis of antiarrhythmic drugs such as dofetilide, which is classified as a Class III antiarrhythmic agent. Dofetilide works by inhibiting the rapid potassium current (Ikr_{kr}), thus prolonging the action potential duration in cardiac tissues .

The primary mechanism of action involves interaction with specific ion channels and receptors in the cardiovascular system:

Case Studies and Experimental Data

A review of literature indicates several studies focusing on the biological activity of this compound:

StudyFocusFindings
Synthesis and Biological ActivityIdentified as a building block for synthesizing phenethylamines with potential cardiovascular effects.
Interaction with Biological MoleculesInvestigated for its interactions with enzymes and receptors; suggested potential therapeutic applications.
Antiarrhythmic PropertiesHighlighted the role of derivatives in cardiac treatments, particularly dofetilide's mechanism involving potassium channel inhibition.

3. Toxicological Considerations

While this compound shows promise in various applications, it is also noted to be an irritant, necessitating careful handling during research and application.

Q & A

Q. How is the structural identity of N-Methyl-4-nitrophenethylamine hydrochloride confirmed in academic research?

Researchers typically use a combination of spectroscopic and chromatographic methods:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR verify the aromatic, methyl, and ethylamine groups. For example, the 4-nitro substituent shows distinct aromatic proton splitting patterns .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (C9_9H12_{12}N2_2O2_2·HCl, MW 216.67 g/mol) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Peaks at ~1520 cm1^{-1} (NO2_2 asymmetric stretch) and ~1350 cm1^{-1} (C-N stretch) are diagnostic .
  • HPLC Purity Analysis : ≥99% purity is standard for research-grade material, validated using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What are the standard protocols for synthesizing this compound?

A common route involves:

  • Step 1 : Nitration of phenethylamine derivatives. For example, 4-nitrophenethylamine is synthesized via nitration of phenethylamine using HNO3_3/H2_2SO4_4, followed by purification .
  • Step 2 : Methylation of the amine group using methyl iodide or dimethyl sulfate in a basic medium (e.g., NaHCO3_3) .
  • Step 3 : Salt formation by treating the free base with HCl in an anhydrous solvent (e.g., ethanol) . Yields are typically 60–75%, with purity confirmed by TLC or HPLC .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Keep in airtight, light-protected containers at 2–8°C. Desiccants (e.g., silica gel) prevent hydrolysis of the hydrochloride salt .
  • Safety : Use PPE (gloves, goggles) due to potential irritancy. Avoid inhalation; work in a fume hood .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR or MS) be resolved for this compound?

  • Case Example : Discrepancies in 1H^1H-NMR aromatic signals may arise from residual solvents or impurities. Solutions include:
  • Repurifying via recrystallization (ethanol/water) .
  • Comparing with reference spectra in databases like PubChem (CID: 3083815) .
  • Using 2D NMR (e.g., COSY, HSQC) to assign ambiguous peaks .
    • Mass Spec Contradictions : Isotopic patterns (e.g., 35Cl^{35}Cl/37Cl^{37}Cl) should match theoretical distributions. Deviations suggest contamination or degradation .

Q. What strategies optimize the compound’s use in fluorescence polarization assays?

  • Application : As a tracer in competitive binding assays (e.g., receptor studies), dissolve in DMSO (10 mM stock) and dilute in assay buffer (pH 7.4). Avoid concentrations >1% DMSO to prevent protein denaturation .
  • Troubleshooting : If polarization signals are weak, check for quenching by nitro groups. Modify assay conditions (e.g., excitation/emission wavelengths) or use derivatives with fluorophores .

Q. How does the compound’s stability vary under different experimental conditions?

  • Thermal Stability : Decomposition occurs above 150°C (DSC/TGA data). Store below 25°C for long-term stability .
  • pH Sensitivity : The hydrochloride salt is stable in acidic conditions (pH 2–4) but hydrolyzes in basic media (pH >8), releasing free amine. Monitor pH during biological assays .

Q. What are the key challenges in scaling up synthesis while maintaining purity?

  • Issue : Impurities like 4-nitrophenethylamine (unmethylated precursor) or N-oxide byproducts may form.
  • Solutions :
  • Optimize methylation time/temperature to minimize side reactions .
  • Use gradient HPLC (C18 column, 0.1% TFA in acetonitrile/water) to isolate the target compound .
  • Implement in-process controls (e.g., inline FTIR) for real-time monitoring .

Methodological Considerations

  • Data Validation : Cross-reference spectral data with authoritative databases (PubChem, NIST) to confirm assignments .
  • Ethical Sourcing : Procure compounds from certified suppliers (e.g., Sigma-Aldrich, Thermo Scientific) to ensure compliance with research standards .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Methyl-4-nitrophenethylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-Methyl-4-nitrophenethylamine hydrochloride

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